molecular formula C13H10N2 B031153 Diazodiphenylmethane CAS No. 883-40-9

Diazodiphenylmethane

Cat. No. B031153
M. Wt: 194.23 g/mol
InChI Key: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
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Patent
US05703231

Procedure details

To a solution of benzophenone hydrazone (10 g) in CH2Cl2 (51 mL) is added a 1% w/v solution of iodine in CH2Cl2 (2.05 mL) and 1,1,3,3-tetramethylguanidine (6.43 g). 3-Chloroperoxybenzoic acid (9.7 g) is then added in small portions at room temperature. The solvent is removed in vacuo to provide diphenyl diazomethane. A solution of diphenyl diazomethane (8.78 g) in EtOAc (19 mL) is then added to a cooled (5° C.) solution of Compound 3 in THF (150 mL) and EtOAc (150 mL). The mixture is stirred until completion whereupon it is evaporated to dryness in vacuo. THF (64 mL) is added and the insolubles are filtered off The filtrate is evaporated in vacuo until crystals begin to form. EtOAc (64 mL) is then added and the mixture is stirred for 1.5 hours at 0°-5° C. The resulting solid is filtered to provide Compound 4.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
solvent
Reaction Step One
Quantity
6.43 g
Type
solvent
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[N:14][NH2:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.II.ClC1C=C(C=CC=1)C(OO)=O>C(Cl)Cl.CN(C)C(N(C)C)=N>[C:2]1([C:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N+:14]=[N-:15])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
51 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.05 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6.43 g
Type
solvent
Smiles
CN(C(=N)N(C)C)C
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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